9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Overview
Description
9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound that belongs to the class of benzoxazepines. This compound is characterized by the presence of a bromine atom at the 9th position and a methyl group at the 7th position on the benzoxazepine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine and bromine.
Bromination: The bromination reaction is carried out by treating the starting material with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions.
Formation of Hydrochloride Salt: The brominated product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The benzoxazepine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazepine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the benzoxazepine ring play a crucial role in determining its binding affinity and specificity for these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine: Similar structure but lacks the methyl group at the 7th position.
9-chloro-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: Similar structure but has a chlorine atom instead of bromine.
7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the bromine atom at the 9th position.
Uniqueness
The presence of both the bromine atom at the 9th position and the methyl group at the 7th position makes 9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride unique
Properties
CAS No. |
2680536-27-8 |
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Molecular Formula |
C10H13BrClNO |
Molecular Weight |
278.57 g/mol |
IUPAC Name |
9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-7-4-8-6-12-2-3-13-10(8)9(11)5-7;/h4-5,12H,2-3,6H2,1H3;1H |
InChI Key |
VWRKLKJPJDSSBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OCCNC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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